An In-depth Technical Guide to 1-Bromo-3-fluorobenzene
An In-depth Technical Guide to 1-Bromo-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-3-fluorobenzene, a key synthetic intermediate in the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, safety and handling protocols, and provides illustrative experimental procedures for its synthesis and common cross-coupling reactions. The information is presented to support researchers and professionals in drug development and organic synthesis.
Introduction
1-Bromo-3-fluorobenzene, with the CAS number 1073-06-9 , is a halogenated aromatic hydrocarbon.[1] It consists of a benzene (B151609) ring substituted with a bromine atom and a fluorine atom at the meta position. This substitution pattern makes it a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures through various cross-coupling reactions.[1] Its primary application lies in its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2]
Properties of 1-Bromo-3-fluorobenzene
The physical and chemical properties of 1-Bromo-3-fluorobenzene are summarized in the tables below. It is a colorless to pale yellow liquid at room temperature with a characteristic aromatic odor.[1]
Chemical and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 1073-06-9 | [1][3] |
| Molecular Formula | C₆H₄BrF | [1][3] |
| Molecular Weight | 175.00 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Melting Point | -8 °C | [1] |
| Boiling Point | 148-150 °C | [1] |
| Density | 1.567 g/mL at 25 °C | [1] |
| Flash Point | 38 °C | [1] |
| Refractive Index | 1.526-1.528 | [1] |
| Solubility | Insoluble in water; soluble in common organic solvents | [1] |
| Vapor Pressure | 5.65 mmHg at 25 °C | [1] |
Spectroscopic Data
| Spectroscopy | Data Highlights | Reference(s) |
| ¹H NMR | Spectra available in chemical databases. | [4] |
| ¹³C NMR | Spectra available in chemical databases. | |
| Mass Spectrometry | Spectra available in chemical databases. | |
| Infrared (IR) | Spectra available in chemical databases. |
Safety and Handling
1-Bromo-3-fluorobenzene is a flammable liquid and vapor and is harmful if swallowed.[3] It causes skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.[5] Work should be conducted in a well-ventilated area or a fume hood.[1][5]
Hazard Identification
| Hazard | Description | Reference(s) |
| Pictograms | GHS02 (Flammable), GHS07 (Harmful/Irritant) | |
| Hazard Statements | H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [3] |
| Precautionary Statements | P210, P280, P301+P312, P305+P351+P338 |
First Aid Measures
-
In case of contact with eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[1][3]
-
In case of skin contact: Wash off with soap and plenty of water.[1]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[3]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[6]
Experimental Protocols
1-Bromo-3-fluorobenzene is a valuable substrate in various organic reactions. Below are representative experimental protocols for its synthesis and participation in common cross-coupling reactions.
Synthesis of 1-Bromo-3-fluorobenzene
A common method for the synthesis of 1-Bromo-3-fluorobenzene involves the bromination of fluorobenzene, followed by isomerization.[2][7]
Methodology:
-
In a 2 L four-necked flask equipped with a condenser, a dropping funnel, and an exhaust port, place 875 g of 1-bromo-2-fluorobenzene (B92463) and 67 g of aluminum chloride.[7]
-
Heat the mixture and react at 80 °C for 5 hours.[7]
-
Cool the system to 30 °C.[7]
-
Add 742 g of ethylbenzene (B125841) and continue the reaction for 20 hours.[7]
-
After the reaction is complete, add water to decompose the remaining aluminum chloride, and then separate the organic layer.[7]
-
The resulting crude product is distilled under reduced pressure to obtain 1-bromo-3-fluorobenzene with a GC purity of 99% or more.[7]
Suzuki-Miyaura Cross-Coupling Reaction
1-Bromo-3-fluorobenzene is frequently used in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[8]
Methodology:
-
In a round-bottom flask, combine 1-Bromo-3-fluorobenzene (1.0 mmol), an arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.02 mmol), and a base like K₂CO₃ (2.0 mmol).
-
Add a suitable solvent system, for example, a mixture of toluene (B28343) and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or GC).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, and 1-Bromo-3-fluorobenzene is a suitable substrate.[9]
Methodology:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add 1-Bromo-3-fluorobenzene (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and a suitable phosphine (B1218219) ligand (e.g., XPhos, 0.04 mmol).
-
Add a base, such as sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add the desired amine (1.2 mmol) followed by an anhydrous solvent like toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
After cooling, quench the reaction and perform a standard aqueous workup.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify the product by flash column chromatography.
References
- 1. 1-Bromo-3-fluorobenzene(1073-06-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 3. file1.lookchem.com [file1.lookchem.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. aarti-industries.com [aarti-industries.com]
- 6. fishersci.nl [fishersci.nl]
- 7. JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene - Google Patents [patents.google.com]
- 8. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
